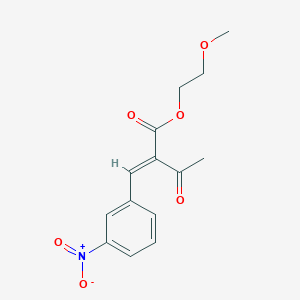

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Description

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a β-keto ester derivative featuring a 3-nitrobenzylidene substituent and a 2-methoxyethyl ester group. This compound belongs to a class of molecules widely used as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals . The presence of the electron-withdrawing nitro group at the meta position on the benzylidene moiety enhances electrophilic reactivity, making it suitable for condensation and cyclization reactions.

Properties

CAS No. |

39562-22-6 |

|---|---|

Molecular Formula |

C14H15NO6 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9- |

InChI Key |

UVZJPCAZMGLNTB-LCYFTJDESA-N |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC |

Canonical SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |

Other CAS No. |

39562-22-6 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Synonyms |

2-[(3-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-Methoxyethyl Ester; 2-Methoxyethyl 2-(m-Nitrobenzylidene)acetoacetate; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 2-METHOXYETHYL 2-(3-NITROBENZYLIDENE)ACETOACETATE, is L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

This compound acts as an antagonist of L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to a decrease in intracellular calcium levels, which can affect various cellular processes that are regulated by calcium.

Biochemical Pathways

The compound’s action on L-type calcium channels affects multiple biochemical pathways. One of the most significant is the calcium signaling pathway , which plays a key role in various cellular functions. By inhibiting calcium influx, the compound can modulate this pathway, potentially leading to changes in cellular function.

Result of Action

The inhibition of calcium influx by this compound can lead to various molecular and cellular effects. For instance, it can affect muscle contraction, neurotransmitter release, and gene expression, among other processes. These effects could potentially be harnessed for therapeutic purposes, depending on the specific context and disease state.

Biological Activity

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS No. 39562-22-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H15NO6, with a molecular weight of 293.27 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism of action for this compound involves its role as an antagonist of L-type calcium channels . By inhibiting calcium influx through these channels, the compound modulates several biochemical pathways, particularly the calcium signaling pathway, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anticancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and increasing oxidative stress.

- Calcium Channel Modulation : Its antagonistic effect on L-type calcium channels suggests potential applications in treating cardiovascular diseases by regulating heart muscle contractions.

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Anticancer Effects | Induces apoptosis in cancer cells; reduces cell viability in non-small cell lung cancer (NSCLC) models. |

| Calcium Channel Antagonism | Inhibits L-type calcium channels, affecting muscle contraction and neurotransmitter release. |

| Toxicity | Classified as Acute Toxic; Irritant; Environmental Hazard under GHS guidelines. |

Case Study 1: Anticancer Properties

In a study involving non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to increase markers of oxidative stress and DNA damage, leading to enhanced apoptosis rates compared to untreated controls.

Case Study 2: Cardiovascular Implications

Research exploring the effects of this compound on cardiac tissues demonstrated its ability to modulate calcium influx, which is critical for heart function. The inhibition of L-type calcium channels by the compound could lead to therapeutic benefits in conditions characterized by excessive calcium signaling, such as hypertension and arrhythmias.

Research Findings

Recent studies have highlighted the importance of optimizing synthesis conditions for enhancing the yield and purity of this compound. Factors such as reaction temperature, solvent choice, and reactant concentration significantly influence the efficiency of its synthesis.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:

- Cilnidipine Production: One of the primary applications of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is as an intermediate in the synthesis of Cilnidipine, a calcium channel blocker used for treating hypertension. The compound undergoes a condensation reaction with 3-nitrobenzaldehyde to yield 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, which is further processed to produce Cilnidipine .

Table 1: Reaction Conditions for Cilnidipine Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methoxyethyl acetoacetate + 3-nitrobenzaldehyde | 0°C, 4 hours | 92% |

| 2 | Resulting product + cinnamyl 2-aminocrotonate | Reflux at 83°C, 24 hours | High yield |

Industrial Applications:

- Agrochemicals and Pharmaceuticals: The compound serves as a precursor in the synthesis of various agrochemicals and pharmaceuticals due to its ability to form complex organic structures .

Biological Applications

Biochemical Interactions:

- Enzyme Interaction: Research indicates that this compound interacts with enzymes such as acetyl-CoA synthetase, influencing metabolic pathways. It has been observed to alter gene expression related to cellular metabolism .

Cellular Effects:

- Gene Expression Modulation: The compound has been shown to affect the expression of genes involved in metabolic pathways, suggesting potential roles in metabolic regulation and cellular signaling .

Medicinal Applications

Therapeutic Potential:

- Drug Development: As a precursor in drug synthesis, particularly in the production of calcium channel blockers like Cilnidipine and Nimodipine, this compound holds significant promise in cardiovascular therapies .

Case Study: Nimodipine Synthesis Improvement

Comparison with Similar Compounds

Substituent Effects on Benzylidene Group

The position and nature of substituents on the benzylidene group significantly influence chemical reactivity and physical properties:

- Nitro Group Position: Meta-Nitro (Target Compound): Exhibits moderate steric hindrance and strong electron-withdrawing effects, favoring electrophilic substitution reactions. This is critical in forming intermediates for drugs like azelnidipine . unreported para-nitro) .

- Hydroxyl and Carboxyl Groups: Compounds like ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate (3) and ethyl 2-(4-carboxybenzylidene)-3-oxobutanoate (5) exhibit hydrogen-bonding capabilities, enhancing solubility in aqueous media but reducing stability under acidic conditions .

Ester Group Variations

The ester group impacts solubility, hydrolysis rates, and synthetic utility:

- 2-Methoxyethyl vs. This may improve bioavailability in pharmaceutical contexts .

- Methyl vs. Isopropyl : Methyl esters are more prone to hydrolysis, whereas isopropyl esters offer greater steric protection, enhancing stability .

Q & A

Q. What are the common synthetic routes for 2-methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation reactions involving β-keto esters and substituted benzaldehydes. For example, similar β-keto esters like ethyl acetoacetate react with aromatic aldehydes under acidic conditions to form benzylidene derivatives. A typical method involves dissolving 3-nitrobenzaldehyde in ethanol, adding ethyl acetoacetate and a catalytic amount of piperidine, and refluxing for 6–8 hours . Yield optimization can be achieved by:

- Temperature control : Reflux in ethanol (~78°C) ensures efficient condensation.

- Catalyst selection : Piperidine or glacial acetic acid improves reaction rates and regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of nitro-substituted intermediates.

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

Key techniques include:

- ¹H NMR : Peaks at δ ~11.20 ppm (enolic proton) and δ ~7.3–8.5 ppm (aromatic protons from the 3-nitrobenzylidene group) confirm the formation of the benzylidene moiety .

- X-ray crystallography : Resolves the Z/E configuration of the double bond and intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the six-membered ring motif) .

- IR spectroscopy : Strong absorption bands at ~1715 cm⁻¹ (C=O stretching of the β-keto ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

The β-keto ester moiety undergoes cyclocondensation with nucleophiles like hydrazines or thiosemicarbazides to form pyrazole or thiazole derivatives. For instance, reacting with thiosemicarbazide in glacial acetic acid yields pyrazole analogs with potential anti-inflammatory activity . The 3-nitrobenzylidene group enhances electron-withdrawing properties, facilitating nucleophilic attack at the α-carbon .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of this compound?

The Z/E configuration of the benzylidene double bond is influenced by:

- Reaction solvent : Protic solvents (e.g., ethanol) stabilize the enolic tautomer, favoring the Z-configuration .

- Acid catalysts : Glacial acetic acid promotes keto-enol tautomerism, while steric hindrance from the 2-methoxyethyl group may bias the Z-form .

- Crystallization conditions : Slow evaporation from ethanol yields crystals with well-defined stereochemistry, as confirmed by X-ray diffraction .

Q. How do contradictory reports on the compound’s biological activity inform experimental design?

Discrepancies in cytotoxicity data may arise from:

- Impurity profiles : Residual solvents (e.g., DMF) or unreacted nitrobenzaldehyde can interfere with bioassays. Purity should be verified via HPLC (>95%) .

- Isomerization in solution : The Z/E equilibrium under physiological conditions (pH 7.4, 37°C) may alter activity. Stability studies using NMR or UV-Vis spectroscopy are recommended .

Q. What computational methods predict the compound’s reactivity in catalytic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The nitro group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the β-keto ester carbonyl .

- Tautomeric preference : The enolic form is stabilized by ~5–8 kcal/mol compared to the keto form, influencing reactivity .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting hydrogen-bonding patterns in related β-keto esters?

Variations arise from:

- Crystal packing effects : Intermolecular C–H⋯O interactions dominate in some structures (e.g., dimers linked via C5–H5A⋯O3 bonds), while others exhibit weak C–H⋯π interactions .

- Disordered solvent molecules : Ethanol or water residues in the lattice may disrupt hydrogen-bonding networks, requiring careful refinement (e.g., SHELXL software) .

Q. How can discrepancies in reported melting points (88–92°C vs. 90°C) be resolved?

Possible factors include:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. hexane) may yield distinct crystalline forms.

- Purity : Impurities (e.g., unreacted starting materials) lower observed melting points. Differential Scanning Calorimetry (DSC) can confirm phase transitions .

Methodological Recommendations

Q. For structural analysis, when should single-crystal vs. powder X-ray diffraction be prioritized?

Q. How can regioselectivity in cyclocondensation reactions be validated?

- LC-MS/MS : Detects intermediates and byproducts (e.g., open-chain vs. cyclized forms).

- Isotopic labeling : ¹³C-labeled acetoacetate tracks carbon migration during pyrazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.